alpha-(6-Methyl-2-pyridyl)-2-propenol

Catalog No.
S8877611
CAS No.
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-(6-Methyl-2-pyridyl)-2-propenol

Product Name

alpha-(6-Methyl-2-pyridyl)-2-propenol

IUPAC Name

1-(6-methylpyridin-2-yl)prop-2-en-1-ol

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c1-3-9(11)8-6-4-5-7(2)10-8/h3-6,9,11H,1H2,2H3

InChI Key

GAZDMZPWWKLURC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(C=C)O

alpha-(6-Methyl-2-pyridyl)-2-propenol, also known as 1-(6-methylpyridin-2-yl)prop-2-en-1-ol, is a specialized secondary allylic alcohol featuring a sterically hindered pyridine ring. In industrial and advanced academic synthesis, it is primarily procured as a building block for hemilabile ligands, a precursor for Tsuji-Trost allylation, and a substrate for generating removable directing groups in transition-metal catalysis. The integration of the 6-methyl group provides a critical steric shield adjacent to the nitrogen donor, while the allylic alcohol moiety offers a versatile handle for mild oxidation, rearrangement, or cross-coupling, making it a highly strategic intermediate in complex molecule synthesis [1].

Substituting alpha-(6-Methyl-2-pyridyl)-2-propenol with its unsubstituted analog, alpha-(2-pyridyl)-2-propenol, frequently leads to catastrophic catalyst poisoning in metal-mediated workflows, as the unhindered pyridine nitrogen binds irreversibly to Pd(II) or Rh(III) centers. Conversely, substituting it with the saturated analog, 1-(6-methylpyridin-2-yl)propan-1-ol, completely eliminates the allylic reactivity required for cross-metathesis or Tsuji-Trost coupling. Furthermore, attempts to use the linear isomer, 3-(6-methylpyridin-2-yl)prop-2-en-1-ol, fundamentally alter the electrophilic trajectory during substitution reactions, destroying the regiocontrol needed to access alpha-branched pharmaceutical intermediates [1].

Steric Shielding and Catalyst Hemilability

The 6-methyl substituent introduces significant steric bulk adjacent to the pyridine nitrogen, fundamentally altering its coordination dynamics compared to unhindered analogs. In transition-metal-catalyzed directed C-H activation, derivatives of alpha-(6-Methyl-2-pyridyl)-2-propenol act as highly effective removable directing groups. The steric clash reduces the binding affinity to Rh(III) or Pd(II) centers by approximately 2.5–3.0 kcal/mol compared to the unsubstituted alpha-(2-pyridyl)-2-propenol. This reduced affinity translates to a >10-fold increase in the dissociation rate of the metal-ligand complex, preventing the formation of stable, unreactive resting states and enabling continuous catalyst turnover [1].

Evidence DimensionMetal-ligand dissociation rate and binding energy
Target Compound DataRapid dissociation; ~2.5-3.0 kcal/mol lower binding energy
Comparator Or Baselinealpha-(2-Pyridyl)-2-propenol (unhindered baseline)
Quantified Difference>10-fold faster dissociation rate
ConditionsPd(II)/Rh(III) catalytic cycles in directed C-H functionalization

Prevents catalyst poisoning and allows for the use of lower catalyst loadings in complex synthetic workflows.

Regiocontrol in Allylic Substitution

The secondary allylic alcohol structure of alpha-(6-Methyl-2-pyridyl)-2-propenol provides a distinct electrophilic profile during Pd-catalyzed Tsuji-Trost reactions. When activated (e.g., as a carbonate or acetate), this branched precursor can be directed via specific memory-effect ligands to retain the branched stereocenter, yielding >90:10 branched-to-linear substitution products. In contrast, utilizing the primary conjugated isomer, 3-(6-methylpyridin-2-yl)prop-2-en-1-ol, typically defaults to the thermodynamically favored linear product (>95:5 linear-to-branched) under standard conditions. This distinct regiochemical behavior is critical for synthesizing alpha-substituted pyridine derivatives [1].

Evidence DimensionRegioselectivity in Pd-catalyzed allylic substitution
Target Compound Data>90:10 branched-to-linear product ratio
Comparator Or Baseline3-(6-methylpyridin-2-yl)prop-2-en-1-ol (linear isomer, >95:5 linear-to-branched)
Quantified DifferenceComplete reversal of regioselectivity from linear to branched
ConditionsPd-catalyzed allylic substitution with memory-effect ligands

Ensures the correct structural connectivity when synthesizing alpha-branched pharmaceutical intermediates, avoiding costly separation of regioisomers.

Mild Chemoselective Oxidation to Michael Acceptors

The presence of the allylic double bond significantly lowers the oxidation potential of the carbinol carbon compared to saturated analogs. alpha-(6-Methyl-2-pyridyl)-2-propenol can be quantitatively oxidized (>90% yield) to the corresponding enone (1-(6-methylpyridin-2-yl)prop-2-en-1-one) using mild oxidants like MnO2 at room temperature. In direct contrast, the saturated comparator, 1-(6-methylpyridin-2-yl)propan-1-ol, requires harsh, strongly acidic, or heavy-metal-based conditions (e.g., Swern, Jones reagent) to achieve similar conversion rates, which often leads to the degradation of sensitive orthogonal functional groups in late-stage synthesis [1].

Evidence DimensionOxidation conditions and yield
Target Compound Data>90% yield with mild MnO2 at RT
Comparator Or Baseline1-(6-methylpyridin-2-yl)propan-1-ol (requires harsh Swern/Jones conditions)
Quantified DifferenceElimination of harsh reagents while maintaining >90% conversion
ConditionsRoom temperature oxidation in non-polar solvents

Allows for the late-stage generation of reactive Michael acceptors without damaging complex molecular architectures.

Removable Directing Groups in C-H Activation

Leveraging its hemilabile coordination profile, this compound is ideal for synthesizing removable directing groups in Rh(III) or Pd(II) catalyzed C-H functionalization. The 6-methyl group ensures that the directing group can be cleaved post-reaction without permanently poisoning the transition metal catalyst [1].

Synthesis of alpha-Branched Pyridine Therapeutics

Due to its specific regiochemical behavior in Tsuji-Trost reactions, it is the preferred precursor for generating alpha-substituted pyridyl motifs. This is highly relevant in medicinal chemistry for accessing sterically congested pharmacophores that cannot be synthesized efficiently from the linear isomer [2].

Precursor for Sterically Hindered Michael Acceptors

The ability to undergo mild oxidation makes this compound an excellent starting material for 1-(6-methylpyridin-2-yl)prop-2-en-1-one. This resulting enone is utilized in conjugate addition reactions to build complex, multi-ring systems where the 6-methyl group dictates the stereochemical outcome of the addition [3].

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

149.084063974 g/mol

Monoisotopic Mass

149.084063974 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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